molecular formula C12H8BrN3O2 B155684 6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one CAS No. 131924-44-2

6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one

Cat. No.: B155684
CAS No.: 131924-44-2
M. Wt: 306.11 g/mol
InChI Key: WZGJPGXQGGVAEB-UHFFFAOYSA-N
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Description

6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position and a 1-methyl-1H-1,2,3-triazol-5-yl group at the 2nd position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 4H-1-Benzopyran-4-one, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Triazole Formation: The brominated intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction, to introduce the 1-methyl-1H-1,2,3-triazol-5-yl group at the 2nd position. This step involves the reaction of the brominated intermediate with an alkyne and an azide in the presence of a copper catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: Inhibits the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: Interacts with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methyl-4H-1-benzopyran-4-one: Similar structure but lacks the 1-methyl-1H-1,2,3-triazol-5-yl group.

    4H-1-Benzopyran-4-one, 2-methyl-: Similar structure but lacks the bromine atom and the triazole group.

    6-Bromo-2-phenyl-4H-1-benzopyran-4-one: Similar structure but has a phenyl group instead of the triazole group.

Uniqueness

6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one is unique due to the presence of both the bromine atom and the 1-methyl-1H-1,2,3-triazol-5-yl group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

131924-44-2

Molecular Formula

C12H8BrN3O2

Molecular Weight

306.11 g/mol

IUPAC Name

6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one

InChI

InChI=1S/C12H8BrN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3

InChI Key

WZGJPGXQGGVAEB-UHFFFAOYSA-N

SMILES

CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Canonical SMILES

CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

131924-44-2

Synonyms

4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-

Origin of Product

United States

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